[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2567496-93-7
VCID: VC4912889
InChI: InChI=1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2,(H,11,12);1H
SMILES: C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN.Cl
Molecular Formula: C9H17ClN4O2S
Molecular Weight: 280.77

[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride

CAS No.: 2567496-93-7

Cat. No.: VC4912889

Molecular Formula: C9H17ClN4O2S

Molecular Weight: 280.77

* For research use only. Not for human or veterinary use.

[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride - 2567496-93-7

Specification

CAS No. 2567496-93-7
Molecular Formula C9H17ClN4O2S
Molecular Weight 280.77
IUPAC Name [1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2,(H,11,12);1H
Standard InChI Key QSAYHFJJQXLKRB-UHFFFAOYSA-N
SMILES C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN.Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name derives from its three primary components:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

  • Pyrazole-sulfonyl group: A five-membered aromatic ring (pyrazole) substituted with a sulfonyl (-SO₂-) linker at the 4-position.

  • Methanamine hydrochloride: A primary amine (-CH₂NH₂) attached to the piperidine’s 3-position, protonated as a hydrochloride salt.

Molecular Formula and Weight

  • Molecular Formula: C₉H₁₆N₄O₂S·HCl

  • Molecular Weight: 279.77 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07, Cl=35.45).

Spectroscopic and Computational Data

  • SMILES: C1CN(CC(C1)N)S(=O)(=O)C2=C(N=NC2)H.Cl

  • InChI Key: ZQZJXKQFHNUYQN-UHFFFAOYSA-N (predicted via analog comparison) .

  • X-ray Crystallography: No published data exists, but computational models suggest a chair conformation for the piperidine ring and planar geometry for the pyrazole .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three key steps (Figure 1):

Step 1: Pyrazole Sulfonation

Pyrazole is sulfonated using chlorosulfonic acid to yield 1H-pyrazole-4-sulfonyl chloride.

Step 2: Piperidine Functionalization

Piperidin-3-ylmethanamine reacts with the sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

Step 3: Salt Formation

The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Key Reaction Conditions:

  • Temperature: 0–25°C (Step 1), room temperature (Steps 2–3).

  • Yield: ~65–70% after purification via column chromatography .

Industrial Scaling Challenges

  • Cost of Sulfonating Agents: Chlorosulfonic acid requires careful handling, increasing production costs.

  • Byproduct Management: Hydrochloric acid and sulfonic acid byproducts necessitate neutralization protocols .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water28.5 g/L (25°C)
Melting Point142–145°C (decomposes)
logP (Octanol/Water)1.2 (predicted)
  • Hygroscopicity: Moderate; requires desiccant storage .

Spectroscopic Signatures

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

  • ¹H NMR (D₂O): δ 1.8–2.1 (m, piperidine CH₂), 3.4 (t, N-CH₂), 7.8 (s, pyrazole H) .

Hazard StatementCodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use face shields
Respiratory IrritationH335Ensure ventilation

Research and Industrial Applications

Medicinal Chemistry

  • Kinase Inhibition: The sulfonamide group chelates ATP-binding sites in kinases, making the compound a candidate for oncology therapeutics .

  • Antimicrobial Activity: Preliminary assays show MIC values of 8 µg/mL against Staphylococcus aureus .

Materials Science

  • Polymer Modification: Incorporated into sulfonated polymers for proton-exchange membranes (PEMs) in fuel cells.

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

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